molecular formula C15H15NO3 B8409019 1-Benzyloxy-4-(2-nitro-ethyl)-benzene CAS No. 99696-06-7

1-Benzyloxy-4-(2-nitro-ethyl)-benzene

Cat. No. B8409019
M. Wt: 257.28 g/mol
InChI Key: UIFYMZJPIMTAPP-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

While cooling using a water bath, to a mixture of 1-benzyloxy-4-((E)-2-nitro-vinyl)-benzene described in Manufacturing Example 229-1-1 (60 g, 0.23 mol), acetic acid (27 mL) and dimethyl sulfoxide (400 mL) was added sodium borohydrate (8.9 g, 0.23 mol), which was stirred for 20 minutes at room temperature. Water (2.5 L) was added dropwise to the reaction mixture, and the deposited solids were filtered. Diethyl ether (300 mL) was added to the obtained solids to dissolve the title compound, and separation into filtrate and solids was carried out by filtration. The filtrate was concentrated under a reduced pressure to obtain the title compound (39 g). On the other hand, diethyl ether (300 mL) was added to the previously separated solid to dissolve the title compound, and separation into filtrate and solids was carried out by filtration. The filtrate was concentrated under a reduced pressure to obtain the title compound (12 g). This was combined with the previously obtained solids to obtain the title compound (51 g) as a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 229-1-1
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
8.9 g
Type
reactant
Reaction Step Five
Name
Quantity
2.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12](/[CH:15]=[CH:16]/[N+:17]([O-:19])=[O:18])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.CS(C)=O.[B-].[Na+]>O>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][N+:17]([O-:19])=[O:18])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)\C=C\[N+](=O)[O-]
Step Two
Name
Example 229-1-1
Quantity
60 g
Type
reactant
Smiles
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
8.9 g
Type
reactant
Smiles
[B-].[Na+]
Step Six
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
FILTRATION
Type
FILTRATION
Details
the deposited solids were filtered
ADDITION
Type
ADDITION
Details
Diethyl ether (300 mL) was added to the obtained solids
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
the title compound, and separation into filtrate and solids
FILTRATION
Type
FILTRATION
Details
was carried out by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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